molecular formula C6H4Cl2O2 B1202523 3,4-Dichlorocatechol CAS No. 3978-67-4

3,4-Dichlorocatechol

Cat. No. B1202523
CAS RN: 3978-67-4
M. Wt: 179 g/mol
InChI Key: HFSXRRTUWAPWSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichlorocatechol is a dichlorocatechol that is catechol in which the hydrogens at positions 3 and 4 are replaced by chlorines. It has a role as a bacterial xenobiotic metabolite.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : 3,4-DCC can be synthesized both enzymatically and chemically, with a new UV-photoradical single-step synthesis method for 3,4-DCC being detailed. This method offers a simpler alternative to traditional multi-step processes (Kirsch & Stan, 1994).

Biodegradation and Environmental Applications

  • Biodegradation by Microorganisms : Certain strains of Pseudomonas are capable of degrading compounds like 1,2-dichlorobenzene into 3,4-DCC, highlighting its role in microbial degradation processes (van der Meer et al., 1991).
  • Green Algae in Water Treatment : The green alga Chlorella pyrenoidosa has shown the capability to degrade and remove 3,4-DCC in water, suggesting its potential application in the treatment of water contaminated with this compound (Wang, Poon, & Cai, 2012).
  • Anaerobic Bacterial Dechlorination : Anaerobic bacteria have been found to selectively dechlorinate certain chlorocatechols, including 3,4-DCC, which is an essential process in the bioremediation of chlorinated organic pollutants (Allard et al., 1991).

Molecular and Chemical Studies

  • Structural Analysis : Detailed structural and wavefunctional analyses of compounds similar to 3,4-DCC have been conducted, providing insights into their electronic and excited state properties in different solvent atmospheres (Julie et al., 2021).
  • Electrochemical Studies : The electrochemical degradation of compounds like 3,4-DCC has been explored, revealing the process's efficiency and the pathways for degradation, which can be crucial for environmental cleanup efforts (Polcaro et al., 2004).

Environmental Impact and Toxicity

  • Photolytic Conversion and Toxicity : Research has shown that the photolytic degradation of chlorophenolic substances can lead to products like 3,4-DCC, which have increased toxic effects in aquatic environments (Svenson & Hynning, 1997).

properties

CAS RN

3978-67-4

Product Name

3,4-Dichlorocatechol

Molecular Formula

C6H4Cl2O2

Molecular Weight

179 g/mol

IUPAC Name

3,4-dichlorobenzene-1,2-diol

InChI

InChI=1S/C6H4Cl2O2/c7-3-1-2-4(9)6(10)5(3)8/h1-2,9-10H

InChI Key

HFSXRRTUWAPWSJ-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1O)O)Cl)Cl

Canonical SMILES

C1=CC(=C(C(=C1O)O)Cl)Cl

Other CAS RN

25167-85-5
3978-67-4

synonyms

3,4-dichloro-1,2-benzenediol
3,4-dichlorocatechol
3,4-dichlorocatechol, dipotassium salt
DCBZ

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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